molecular formula C20H19F2N5O2 B2982142 1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea CAS No. 2319875-70-0

1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea

Cat. No.: B2982142
CAS No.: 2319875-70-0
M. Wt: 399.402
InChI Key: MEKGTESZUWQIME-UHFFFAOYSA-N
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Description

1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a complex organic compound with significant applications in various scientific fields. Its structure, characterized by multiple functional groups and a triazole core, lends itself to diverse chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions, typically starting with the formation of the triazole ring. The subsequent steps involve the cyclopropyl and fluorophenyl group attachment. Each stage requires specific catalysts and controlled environments to ensure purity and yield.

Industrial Production Methods: Industrially, the production involves optimized reaction conditions, including temperature control and solvent selection, to maximize efficiency and scalability. Advanced purification techniques such as chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its triazole ring is particularly reactive under certain conditions, allowing for modifications that can enhance its properties.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogens or alkyl groups under basic or acidic conditions.

Major Products Formed: Depending on the reaction conditions, the major products can include derivatives with modified triazole rings or new functional groups attached to the phenyl rings.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.

Biology: In biological studies, it is often used to investigate cellular processes and molecular interactions, providing insights into enzyme functions and protein-ligand binding.

Medicine: Medically, this compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases due to its unique interactions with biological targets.

Industry: Industrial applications include its use as a chemical building block for materials with specific properties, such as polymers and advanced coatings.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The triazole ring and fluorophenyl groups play crucial roles in these interactions, influencing the pathways involved in its biological activity.

Comparison with Similar Compounds

Compared to other triazole derivatives, 1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include those with variations in the phenyl or cyclopropyl groups, which can alter their reactivity and application potential.

These aspects highlight the distinctiveness of this compound and its versatility in various scientific and industrial applications.

Properties

IUPAC Name

1-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-14-3-1-13(2-4-14)18-25-26(20(29)27(18)17-9-10-17)12-11-23-19(28)24-16-7-5-15(22)6-8-16/h1-8,17H,9-12H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKGTESZUWQIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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